![molecular formula C₃₉H₇₁ClO₄ B1142320 [2-Chloro-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate CAS No. 1639207-42-3](/img/structure/B1142320.png)
[2-Chloro-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves intricate steps to ensure the correct configuration and functionalization of the molecule. For example, the synthesis of cyclopropene and cyclopropane fatty acids analogues involves protecting the cyclopropene ring through iodination to enable oxidation and subsequent deprotection using activated zinc, showcasing the complexity and precision required in synthetic chemistry (Hartmann et al., 1994).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the behavior and reactivity of a compound. The crystal structure of related compounds can be determined using single crystal X-ray diffraction, providing insights into their conformation and intramolecular interactions, as seen in studies on various organics and inorganics (Ganapathy et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving the compound or its analogs can reveal its reactivity and potential for further transformation. For instance, the action of ozone on similar esters in polar solvents demonstrates the formation of aldehyde and carboxylic acid groups, highlighting its oxidative susceptibility (Killops, 1986).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, are pivotal for practical applications. These properties are determined through rigorous testing and analysis, often using diffractometer data and solubility studies in various solvents to understand the compound's behavior in different conditions (Begley et al., 1981).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and potential for functional group transformations, are essential for synthesizing derivatives and understanding the compound's utility in chemical synthesis. Studies on the reactivity of similar compounds with different reagents and conditions can shed light on these properties and guide future synthetic applications (Yuan et al., 2018).
Wissenschaftliche Forschungsanwendungen
Phase Equilibria Studies
Research conducted by Perko, Knez, and Škerget (2012) explored the phase equilibria of glycerol tristearate and glycerol trioleate (which shares structural similarities with the compound of interest) in carbon dioxide and sulfur hexafluoride. This study is significant for understanding the solubility and behavior of such compounds under varying pressures and temperatures, offering insights into their potential industrial and pharmaceutical applications (Perko et al., 2012).
Synthesis and Characterization of Novel Compounds
Singh and Singh (2006) reported on the synthesis of β-halo thioethoxylates from olefinic fatty methyl esters, demonstrating a method for functionalizing compounds structurally related to "[2-Chloro-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate" (Singh & Singh, 2006). This research opens pathways for the development of materials and agents with specialized properties.
Liquid Crystalline Phases and Redox Activity
Barauskas et al. (2003) investigated the phase and electrochemical behavior of aqueous mixtures of monoolein and synthetic ferrocene derivatives containing long alkyl chains, including compounds structurally akin to "[2-Chloro-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate." Their findings suggest potential applications in creating redox-active liquid crystalline phases, which could be useful in the development of new materials for electronic and sensing applications (Barauskas et al., 2003).
Biochemical Applications
Research by Mohini et al. (2016) on the synthesis and evaluation of ricinoleic acid-based lipoamino acid derivatives from (Z)-methyl-12-aminooctadec-9-enoate and different L-amino acids highlighted the antimicrobial and anti-biofilm activities of these compounds. Their work demonstrates the biochemical potential of fatty acid derivatives in medical and pharmaceutical applications, offering a basis for the development of new therapeutic agents (Mohini et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
[2-chloro-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H71ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37H,3-16,21-36H2,1-2H3/b19-17-,20-18- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZPTUUOSKRURB-CLFAGFIQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(Cl)COC(=O)CCCCCCC/C=C\CCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H71ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-Chloropropane-1,3-diyl Dioleate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

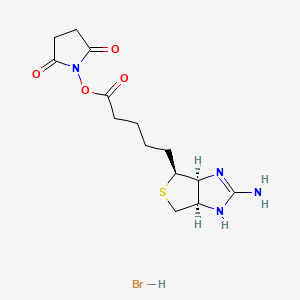
![2-[2-Methoxy-4-[[[(2-methylphenyl)sulfonyl]amino]carbonyl]phenyl]methyl] Zafirlukast](/img/no-structure.png)
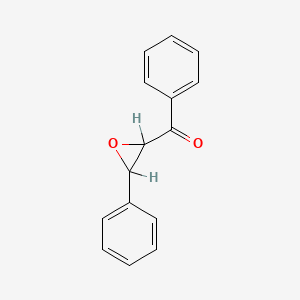
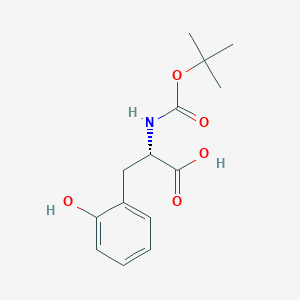
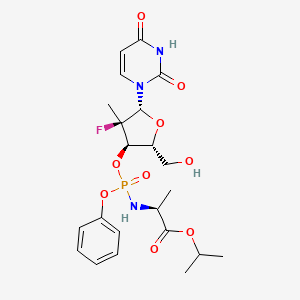
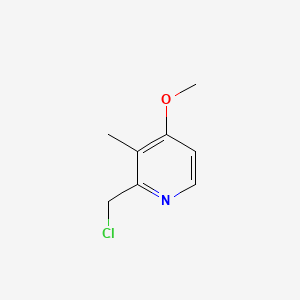
![[[2-methylene-1-oxo-3-phenylpropyl]amino]acetic Acid Ethyl Ester](/img/structure/B1142260.png)